Cas no 2228201-38-3 (2-Azido-2-(5-bromothiophen-3-yl)ethan-1-ol)
2-Azido-2-(5-bromothiophen-3-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1918884
- 2-azido-2-(5-bromothiophen-3-yl)ethan-1-ol
- 2228201-38-3
- 2-Azido-2-(5-bromothiophen-3-yl)ethan-1-ol
-
- Inchi: 1S/C6H6BrN3OS/c7-6-1-4(3-12-6)5(2-11)9-10-8/h1,3,5,11H,2H2
- InChI Key: XPHZSXWURUBNKE-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CS1)C(CO)N=[N+]=[N-]
Computed Properties
- Exact Mass: 246.94150g/mol
- Monoisotopic Mass: 246.94150g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 62.8Ų
2-Azido-2-(5-bromothiophen-3-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1918884-0.05g |
2-azido-2-(5-bromothiophen-3-yl)ethan-1-ol |
2228201-38-3 | 0.05g |
$912.0 | 2023-09-17 | ||
| Enamine | EN300-1918884-0.1g |
2-azido-2-(5-bromothiophen-3-yl)ethan-1-ol |
2228201-38-3 | 0.1g |
$956.0 | 2023-09-17 | ||
| Enamine | EN300-1918884-0.25g |
2-azido-2-(5-bromothiophen-3-yl)ethan-1-ol |
2228201-38-3 | 0.25g |
$999.0 | 2023-09-17 | ||
| Enamine | EN300-1918884-0.5g |
2-azido-2-(5-bromothiophen-3-yl)ethan-1-ol |
2228201-38-3 | 0.5g |
$1043.0 | 2023-09-17 | ||
| Enamine | EN300-1918884-1.0g |
2-azido-2-(5-bromothiophen-3-yl)ethan-1-ol |
2228201-38-3 | 1g |
$1086.0 | 2023-05-23 | ||
| Enamine | EN300-1918884-2.5g |
2-azido-2-(5-bromothiophen-3-yl)ethan-1-ol |
2228201-38-3 | 2.5g |
$2127.0 | 2023-09-17 | ||
| Enamine | EN300-1918884-5.0g |
2-azido-2-(5-bromothiophen-3-yl)ethan-1-ol |
2228201-38-3 | 5g |
$3147.0 | 2023-05-23 | ||
| Enamine | EN300-1918884-10.0g |
2-azido-2-(5-bromothiophen-3-yl)ethan-1-ol |
2228201-38-3 | 10g |
$4667.0 | 2023-05-23 | ||
| Enamine | EN300-1918884-1g |
2-azido-2-(5-bromothiophen-3-yl)ethan-1-ol |
2228201-38-3 | 1g |
$1086.0 | 2023-09-17 | ||
| Enamine | EN300-1918884-5g |
2-azido-2-(5-bromothiophen-3-yl)ethan-1-ol |
2228201-38-3 | 5g |
$3147.0 | 2023-09-17 |
2-Azido-2-(5-bromothiophen-3-yl)ethan-1-ol Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 2-Azido-2-(5-bromothiophen-3-yl)ethan-1-ol
Introduction to 2-Azido-2-(5-bromothiophen-3-yl)ethan-1-ol (CAS No. 2228201-38-3)
2-Azido-2-(5-bromothiophen-3-yl)ethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2228201-38-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound features a unique structural motif combining an azido group with a bromothiophene moiety, making it a versatile intermediate in the synthesis of more complex molecules. The presence of both azido and bromo substituents provides multiple reaction handles, enabling its utility in constructing intricate molecular frameworks relevant to drug discovery and material science.
The 2-Azido-2-(5-bromothiophen-3-yl)ethan-1-ol molecule belongs to the class of heterocyclic compounds, which are widely recognized for their broad spectrum of biological activities. Thiophene derivatives, in particular, have been extensively studied due to their role as pharmacophores in numerous therapeutic agents. The incorporation of an azido group into the thiophene scaffold introduces reactivity that can be exploited for further functionalization, such as nucleophilic substitution or cycloaddition reactions. This makes the compound a valuable building block for medicinal chemists seeking to develop novel compounds with enhanced pharmacological properties.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various disease-related pathways. The 2-Azido-2-(5-bromothiophen-3-yl)ethan-1-ol structure has been explored in the context of designing molecules that interact with specific biological targets. For instance, researchers have utilized this compound as a precursor in the synthesis of kinase inhibitors, where the azido group can be selectively transformed into other functional groups to modulate binding affinity and selectivity. Additionally, the bromothiophene ring can serve as a scaffold for further derivatization, allowing for the creation of libraries of compounds with tailored biological activities.
The synthetic utility of 2-Azido-2-(5-bromothiophen-3-yl)ethan-1-ol has also been highlighted in recent studies focusing on transition-metal-catalyzed reactions. The azido functionality, in particular, is known to participate in various cycloaddition reactions, including [3+2] cycloadditions with alkenes and alkynes, which are powerful tools for constructing five-membered heterocycles. These reactions are often catalyzed by palladium or copper complexes, enabling high regioselectivity and yield under optimized conditions. The bromothiophene moiety further enhances the reactivity by serving as a handle for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are essential for incorporating aryl or amino groups into the molecular framework.
One notable application of 2-Azido-2-(5-bromothiophen-3-yl)ethan-1-ol is in the synthesis of photodynamic therapy (PDT) agents. Thiophene derivatives have been shown to exhibit strong absorption in the visible spectrum, making them suitable candidates for photosensitizer development. The azido group can be used to introduce additional functionalities that enhance the photosensitizing properties of the molecule. For example, it can be converted into an alkyne group, which can then be engaged in Sonogashira coupling reactions to attach aromatic units that absorb light at specific wavelengths. Such modifications allow for fine-tuning the photophysical properties of the sensitizer, improving its efficacy in PDT applications.
The pharmaceutical industry has also leveraged 2-Azido-2-(5-bromothiophen-3-yl)ethan-1-ol as a key intermediate in the development of antiviral and anticancer agents. Thiophene-based compounds have demonstrated activity against various viral enzymes and cancer cell lines due to their ability to disrupt critical biological pathways. The azido group provides a means to introduce reactive sites that can be further modified to enhance binding interactions with target proteins or enzymes. For instance, it can be transformed into an amine or carboxylic acid group through reduction or hydrolysis, respectively, allowing for the attachment of pharmacophoric moieties that improve drug potency and selectivity.
Recent advances in computational chemistry have further enhanced the utility of 2-Azido-2-(5-bromothiophen-3-ylenthanol)-1 as a synthetic intermediate. Molecular modeling studies have been conducted to predict how different functionalizations around the thiophene ring influence its interaction with biological targets. These studies have provided insights into optimizing steric and electronic properties for improved drug-like characteristics. Additionally, virtual screening techniques have been employed to identify potential derivatives of this compound that may exhibit enhanced pharmacological activity. Such computational approaches have accelerated the discovery process by allowing researchers to design and test multiple analogs without extensive experimental work.
The environmental impact of synthesizing and using 2-Azido--(5--bromothien--3--ylenthan--1--ol)-2228201383 has also been considered in recent research efforts. Green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste and reduce hazardous byproducts. For example, catalytic methods have been explored to replace traditional stoichiometric approaches involving heavy metal reagents or harsh conditions. These efforts align with broader initiatives aimed at making pharmaceutical synthesis more environmentally friendly while maintaining high yields and purity standards.
In conclusion, 22282013832 Azidobromo thien ethanol CAS no 2228201383 represents a fascinating compound with significant potential in pharmaceutical research and development . Its unique structural features make it a valuable tool for constructing complex molecules with diverse biological activities . As research continues , we can expect further innovative applications emerging from this versatile intermediate , contributing to advancements across multiple fields including medicine , materials science , and environmental chemistry .
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